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Compound of Interest

Compound Name: nickel;palladium

Cat. No.: B034936

This technical guide provides a comprehensive overview of the core physical properties of
nickel-palladium (Ni-Pd) films deposited via sputtering techniques. It is intended for
researchers, scientists, and professionals in drug development and other fields where thin film
technology is paramount. This document synthesizes data on adhesion, residual stress,
electrical resistivity, and morphology, offering detailed experimental protocols and quantitative
data to facilitate comparative analysis and inform experimental design.

Adhesion of Sputtered Films

The adhesion of a sputtered film to its substrate is a critical parameter for the mechanical
integrity and reliability of a device. Insufficient adhesion can lead to delamination and device
failure. Various qualitative and quantitative methods are employed to assess the adhesion of
thin films.

Experimental Protocols for Adhesion Testing

Several techniques have been developed to measure the adhesion strength of coatings. The
choice of method often depends on the film thickness, substrate material, and the desired
quantitative or qualitative nature of the data.

Qualitative Adhesion Tests:

o Tape Test (ASTM D3359): This is a simple and widely used qualitative test. A pressure-
sensitive tape is applied to the film surface and then rapidly removed. The amount of film
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removed with the tape gives an indication of the adhesion. For very thin films, however, no
failure might be observed even with poor adhesion, while for thicker, well-adhered films, the
tape itself might fail before the film delaminates.

o Scribe-Grid Test: A grid pattern is scribed through the coating to the substrate. Poor adhesion
is indicated if any portion of the coating between the scribed lines breaks away[1][2].

e Bend Test: The coated substrate is bent over a mandrel. The deformed area is then
examined under magnification for signs of peeling or flaking[1][2].

Quantitative Adhesion Tests:

o Peel Test: A strip of the coating is lifted and peeled from the substrate at a specific angle and
rate. The force required to peel the film is measured and reported as peel strength (e.g., in
N/cm)[1].

e Scratch Test: A diamond stylus is drawn across the film surface with a progressively
increasing load until the film fails. The critical load at which failure occurs is used as a
measure of adhesion[3].

» Ring Shear Test: A plated ring on a rod is forced through a die with a hole diameter larger
than the rod but smaller than the coated rod. The force required to cause failure is used to
calculate the bond strength.

Experimental Workflow for Adhesion Testing

The following diagram illustrates a typical workflow for evaluating the adhesion of sputtered
films.
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A typical workflow for adhesion testing of sputtered films.

Residual Stress in Sputtered Films

Residual stress is the internal stress present in a thin film even in the absence of external
forces. It can be either tensile or compressive and is influenced by deposition parameters. High
stress can lead to film cracking, peeling, or substrate deformation.

Experimental Protocol for Stress Measurement

The most common method for determining residual stress in thin films is by measuring the
curvature of the substrate before and after film deposition.

o Wafer Curvature Measurement (Stoney's Equation): This technique is widely used for films
deposited on rigid substrates like silicon wafers. The change in the substrate's radius of
curvature due to the stress exerted by the film is measured, often using laser scanning or X-
ray diffraction. Stoney's equation is then used to calculate the film stress.
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» X-ray Diffraction (XRD) sin?yy Method: This method is applicable to crystalline films and can
be used for films on flexible substrates where wafer curvature methods are not suitable[4]. It

measures the strain in the crystal lattice at different angles to the surface, and from this, the
stress can be calculated.

Influence of Sputtering Parameters on Residual Stress

Sputtering parameters have a significant impact on the residual stress of the deposited films.
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Sputtering Parameter Effect on Residual Stress Reference

Increasing argon pressure can
cause a transition from
compressive to tensile stress.
For pure sputtered palladium,
a transition from compressive
(-327 MPa) to tensile (502
MPa) stress was observed as
the Ar pressure was increased

Working Gas Pressure from 0.003 mbar to 0.006 [41[5]
mbar.[4] For sputtered nickel,
tensile residual stresses were
observed to have a local
minimum of 75 MPa at around
1.5 pbar, increasing to 917
MPa at 18 pbar, and then
decreasing to 208 MPa at 36
pbar.[5]

Higher sputtering power can

influence the energy of the
Sputtering Power sputtered atoms, which in turn [6]

affects the film's microstructure

and stress.

Increasing the substrate

temperature generally leads to

a reduction in tensile stress or
Substrate Temperature an increase in compressive [6]

stress due to thermal

expansion mismatch and

enhanced adatom mobility.

Logical Relationship of Stress Evolution

The final stress in a sputtered film is a complex interplay of various factors occurring during the
deposition process.
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Sputtering Parameters In-Film Mechanisms
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Factors influencing residual stress in sputtered films.

Electrical Properties of Sputtered Films

The electrical resistivity of sputtered Ni-Pd films is a crucial property, particularly for
applications in electronics and sensors. It is highly dependent on the film's microstructure,
thickness, and the presence of impurities or defects.

Experimental Protocol for Resistivity Measurement

» Four-Point Probe Method: This is the standard technique for measuring the sheet resistance
of thin films. Four collinear probes are brought into contact with the film. A current is passed
through the outer two probes, and the voltage is measured across the inner two probes.
From the sheet resistance and the film thickness, the electrical resistivity can be calculated.

e Van der Pauw Method: This method is used for arbitrarily shaped samples and involves
applying a current and measuring a voltage between four contacts on the periphery of the
sample.

Factors Affecting Electrical Resistivity
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Several factors related to the sputtering process and subsequent film characteristics influence
the electrical resistivity.
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Influence on Electrical
Factor o Reference
Resistivity

Resistivity generally decreases
with increasing film thickness
due to reduced surface and

Film Thickness grain boundary scattering [718]
effects. For sputtered Ni films,
resistivity decreases as

thickness increases.[7][8]

Increasing RF sputtering

power for Ni films has been

shown to decrease resistivity,

potentially due to changes in
Sputtering Power crystallite size and surface [9]

uniformity. A minimum

resistivity of 1.69 x 10=5 Q-cm

was obtained for a Ni film

deposited at 150 W.[9]

Lower working pressure during
] sputtering generally leads to
Working Gas Pressure o [10][11]
better conductivity in the metal

film.[10][11]

The substrate can influence

the film's growth and

microstructure, thereby

affecting its resistivity. Ni films

deposited on semiconductor
Substrate Type _ , [7]

substrates (Si(100), Si(111))

have been observed to have

higher resistivity than those on

an insulator like glass for the

same thickness.[7]

Annealing Post-deposition annealing can [12]
alter the film's crystal structure

and reduce defects, which
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typically leads to a decrease in

resistivity.

Morphology and Microstructure

The surface morphology and internal microstructure of sputtered Ni-Pd films, including grain
size, surface roughness, and crystallographic texture, are critical as they directly influence the
film's physical and chemical properties.

Experimental Protocols for Morphological
Characterization

o Atomic Force Microscopy (AFM): AFM is used to obtain high-resolution, three-dimensional
images of the film's surface, providing quantitative data on surface roughness.

e Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the film's
surface and cross-section, revealing information about grain structure and morphology.

o Transmission Electron Microscopy (TEM): TEM is used to study the internal microstructure of
the film, including grain size, crystal defects, and texture, at a very high resolution.

o X-ray Diffraction (XRD): XRD is used to determine the crystallographic structure, preferred
orientation (texture), and grain size of the film.

Influence of Sputtering Parameters on Morphology

The final morphology of the sputtered film is a direct result of the deposition conditions.
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Sputtering Parameter

Effect on Morphology

Reference

Working Gas Pressure

Higher sputtering pressure can
lead to a more porous film with
a rougher surface due to
increased gas-phase
scattering of sputtered atoms.
For pure Pd films, the average
surface roughness increased
from approximately 7 nm to 18
nm as the Ar sputtering
pressure was increased from
0.005 mbar to 0.015 mbar.[4]

Substrate Temperature

Higher substrate temperatures
promote adatom mobility,
which can lead to larger grain
sizes and a denser film
structure. For Ni films, grain
sizes were found to increase

with increasing thickness.[7]

Deposition Rate

The deposition rate can
influence the grain size and
density of the film. For
sputtered Ni thin films, the
surface roughness and
stresses were found to
decrease with an increase in
the growth rate.[13]

Target Composition

The composition of the
sputtering target will directly
determine the elemental
composition of the resulting
film, which in turn affects its

microstructure.
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Sputtering Deposition and Characterization Workflow

The following diagram outlines the general workflow from sputtering deposition to the
characterization of the film's physical properties.
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Workflow from sputtering to physical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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